molecular formula C13H15ClN2S B2435918 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide CAS No. 338965-83-6

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide

Cat. No.: B2435918
CAS No.: 338965-83-6
M. Wt: 266.79
InChI Key: HVDHKFNRUIUJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorobenzyl group and a sulfide linkage, making it a unique and potentially useful molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Potassium carbonate, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazole derivatives, thiols

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl imidazole
  • 1,4,5-trimethylimidazole
  • Benzyl imidazole derivatives

Uniqueness

4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is unique due to its combination of a 4-chlorobenzyl group, a sulfide linkage, and a 1,4,5-trimethylimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN2S
  • Molecular Weight : 258.77 g/mol

Synthesis Methods

The synthesis of imidazole derivatives, including this compound, typically involves the reaction of appropriate benzyl halides with imidazole derivatives under various conditions. Recent advancements have focused on one-pot synthesis methods that enhance yield and reduce reaction times. For instance, microwave-assisted synthesis has been reported to provide excellent yields for similar compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives. For example, compounds similar to this compound have shown significant antibacterial and antifungal properties. A study evaluated various imidazole derivatives against standard bacterial strains and found that certain modifications significantly enhanced their potency .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of imidazole derivatives have been extensively studied. In vitro assays using cancer cell lines demonstrated that compounds with a similar structure exhibit varying degrees of cytotoxicity. For instance, a derivative with a similar imidazole core was tested against breast cancer cell lines and showed IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antibacterial Activity : In a comparative study, several imidazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.
  • Antifungal Activity : Another study assessed the antifungal efficacy against Candida albicans. The compound demonstrated significant inhibition at lower concentrations compared to traditional antifungal agents .

The biological activity of imidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, the inhibition of key enzymes involved in metabolic pathways can lead to reduced cell proliferation in cancer cells. Additionally, the interaction with microbial membranes may disrupt cellular integrity, leading to cell death.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalCandida albicansEffective at low concentrations
CytotoxicityBreast cancer cell linesIC50 in micromolar range

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHKFNRUIUJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.